molecular formula C8H3ClF2N2O2 B8343832 5-Chloro-6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione

5-Chloro-6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8343832
M. Wt: 232.57 g/mol
InChI Key: UMQSBVWTWDRRST-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (981 mg, 6.72 mmol) and 3-chloro-4,5-difluoro-1,2-diaminobenzene (120 mg, 0.670 mmol) was heated to reflux under N2 for 15 h. The reaction was allowed to cool to room temperature and the gray solid collected by vacuum filtration and rinsed with ice-cold EtOH (10 mL) and air dried. The solid was taken and dissolved in 5 mL 1N NaOH with heating. The solution was treated with activated charcoal and filtered through a pad of Celite. The resulting solution was carefully acidified with 1N HCl (pH=1). A white powder formed in the solution at pH=6, but a few drops 1N NaOH cleared the solution and upon addition of a few drops 1N HCl white needles slowly formed in the solution. These were collected by vacuum filtration, rinsed with 20 mL of H2O and dried under vacuum (0.1 torr, 78° C.) to yield 24.9 (16%) of pale yellow needles. 1H NMR (d6 -DMSO) δ7.05 (dd, 1H, J=10.5, H-8), 11.6 (br s, 1H, NH), 12.0 (br s, 1H, NH). There was 13% 6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione present by NMR.
Quantity
981 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[Cl:11][C:12]1[C:13]([NH2:21])=[C:14]([NH2:20])[CH:15]=[C:16]([F:19])[C:17]=1[F:18]>Cl>[Cl:11][C:12]1[C:17]([F:18])=[C:16]([F:19])[CH:15]=[C:14]2[C:13]=1[NH:21][C:2](=[O:4])[C:1](=[O:8])[NH:20]2

Inputs

Step One
Name
Quantity
981 mg
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
120 mg
Type
reactant
Smiles
ClC=1C(=C(C=C(C1F)F)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the gray solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with ice-cold EtOH (10 mL) and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 5 mL 1N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
The solution was treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
A white powder formed in the solution at pH=6, but a few drops 1N NaOH
CUSTOM
Type
CUSTOM
Details
slowly formed in the solution
FILTRATION
Type
FILTRATION
Details
These were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with 20 mL of H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum (0.1 torr, 78° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2NC(C(NC2=CC(=C1F)F)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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